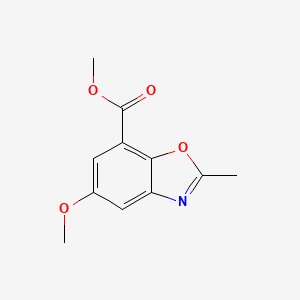

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-12-9-5-7(14-2)4-8(10(9)16-6)11(13)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNVRFXHFVPWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: A Self-Validating Analytical Framework

Executive Summary & The Benzoxazole Scaffold

The benzoxazole scaffold is a privileged, planar, aromatic heterocycle extensively utilized in medicinal chemistry due to its ability to engage in critical biological interactions, such as hydrogen bonding and π -stacking[1]. Specifically, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) serves as a highly functionalized building block. With a molecular formula of C₁₁H₁₁NO₄ and a LogP of approximately 1.93[2], its three distinct substituents (a C2-methyl, a C5-methoxy, and a C7-methyl ester) present a unique challenge and opportunity for rigorous structural elucidation.

As a Senior Application Scientist, I approach structural characterization not as a checklist of spectral acquisitions, but as a self-validating system . In this framework, orthogonal analytical vectors—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—must perfectly converge. If the atomic composition dictated by HRMS does not mathematically align with the proton/carbon integrals in NMR, or if the functional groups identified in FT-IR contradict the deshielded domains of the ¹³C NMR, the system flags a structural anomaly[3].

The Orthogonal Characterization Workflow

To eliminate analytical bias, we deploy a multi-modal workflow. Mass spectrometry establishes the absolute boundary conditions (elemental composition), NMR maps the internal atomic connectivity, and FT-IR orthogonally verifies the functional groups[4].

Orthogonal workflow for the self-validating structural characterization of the benzoxazole derivative.

Quantitative Spectroscopic Baselines

Before executing the physical protocols, we must establish the theoretical spectroscopic baselines. The table below summarizes the diagnostic signals required to confirm the identity and purity of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.

| Analytical Technique | Target Signal / Value | Structural Assignment | Diagnostic Significance (The "Why") |

| HRMS (ESI+) | m/z 222.0766 | [M+H]⁺ Ion | Confirms exact molecular formula (C₁₁H₁₁NO₄); rules out isobaric impurities. |

| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H) | C2–CH₃ | Validates the methyl substitution directly on the oxazole ring. |

| ¹H NMR (CDCl₃) | δ ~3.9 ppm (s, 3H) | C5–OCH₃ | Confirms the presence of the electron-donating methoxy ether. |

| ¹H NMR (CDCl₃) | δ ~4.0 ppm (s, 3H) | C7–COOCH₃ | Confirms the methyl ester group; highly deshielded due to adjacent carbonyl. |

| ¹H NMR (CDCl₃) | δ ~7.4, 7.6 ppm (d) | C4–H, C6–H | J ~ 2.5 Hz (meta-coupling) proves the 5,7-disubstitution pattern on the benzene ring. |

| ¹³C NMR (CDCl₃) | δ ~165.0 ppm | C=O (Ester) | Validates the carboxylate carbon, aligning with FT-IR data. |

| FT-IR (ATR) | ~1725 cm⁻¹ | C=O Stretch | Orthogonal confirmation of the ester group. |

| FT-IR (ATR) | ~1610–1630 cm⁻¹ | C=N Stretch | Confirms the intact benzoxazole heterocycle[4]. |

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail not just the actions, but the causality behind each experimental choice.

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish the absolute elemental composition.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of MeOH/H₂O (50:50) containing 0.1% formic acid.

-

Causality: Formic acid acts as a proton donor, facilitating the formation of the pseudo-molecular [M+H]⁺ ion.

-

-

Instrument Configuration: Utilize a Quadrupole Time-of-Flight (Q-TOF) LC/MS.

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), which often shatters the molecule, ESI preserves the parent ion, allowing for exact mass measurement (< 5 ppm error) to definitively prove the C₁₁H₁₁NO₄ formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen backbone and unambiguously assign substituent positions.

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected due to the compound's lipophilicity[2]. TMS provides an absolute zero-point reference ( δ 0.00 ppm) to prevent chemical shift drift.

-

-

Acquisition: Run 1D ¹H (16 scans) and 1D ¹³C{¹H} (1024 scans) on a 400 MHz or 600 MHz spectrometer.

-

2D NMR Execution: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

-

Causality: 1D NMR cannot prove where the substituents are attached. HMBC reveals 3-bond carbon-proton couplings ( 3JCH ). For instance, the protons of the C5-methoxy group will show a strong cross-peak to the C5 quaternary aromatic carbon, mathematically anchoring the methoxy group to position 5.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Orthogonal validation of functional groups.

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place 2-3 mg of neat, dry powder directly onto the diamond crystal.

-

Causality: ATR entirely bypasses the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, artifactual O-H stretch around 3300 cm⁻¹ that can obscure vital high-frequency data. ATR preserves the solid-state integrity of the sample.

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Mechanistic Logic: Piecing Together the Structure

The true expertise in structural characterization lies in data integration. The assignment of the benzoxazole core is a prime example of logical deduction via 2D NMR.

Because positions 5 and 7 are substituted, the remaining aromatic protons are located at positions 4 and 6. In a standard 1D ¹H NMR, these will appear as two doublets. However, because they are separated by a carbon (meta to each other), their coupling constant ( J ) will be small—typically around 2.0 to 2.5 Hz.

To definitively assign which doublet belongs to C4 and which to C6, we rely on the 2D HMBC pathway:

2D NMR logical pathway for assigning the substitution pattern on the benzoxazole core.

By tracing the 3JCH correlation from the C7-ester carbonyl carbon back to the C6 proton, we can unambiguously differentiate the C6 proton from the C4 proton. This creates a closed, self-validating loop of evidence where the MS formula, the IR ester stretch, and the NMR spatial mapping all confirm the exact molecular architecture of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.

References

-

[3] Rodrigues, M., et al. Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. Trends in Sciences (2021). Available at:[Link]

-

[4] Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry (2011). Available at: [Link]

Sources

- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives | Trends in Sciences [tis.wu.ac.th]

- 4. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, characterization, and potential applications of this promising benzoxazole derivative.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a fused benzene and oxazole ring system, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a wide array of pharmacologically active compounds, owing to its rigid, planar geometry and its capacity for engaging in crucial biomolecular interactions such as hydrogen bonding and π-stacking.[1] Consequently, benzoxazole derivatives are extensively investigated as foundational structures for the development of novel therapeutic agents, with a notable emphasis on antimicrobial and anticancer applications.[1] Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS No. 1221792-76-2) emerges from this class as a molecule with considerable potential, serving both as a key synthetic intermediate and as a candidate for biological activity exploration.[1] The strategic placement of the methoxy, methyl, and methyl carboxylate substituents on the benzoxazole framework is anticipated to modulate its physicochemical properties and biological target interactions.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes its known identifiers and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1221792-76-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | [1] |

| IUPAC Name | methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | The presence of the methoxy and carboxylate groups is expected to confer solubility in a range of organic solvents.[1] The carboxylic acid analog, 7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid, exhibits increased polarity and aqueous solubility, highlighting the influence of the ester group on this property.[1] | Inferred from structural analogs |

| pKa (Predicted) | -2.52 ± 0.30 (for a similar bromo-derivative) | [2] |

| LogP (Predicted) | Not available |

Synthesis and Purification: A Methodological Deep Dive

The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate typically involves the cyclization of an appropriately substituted o-aminophenol. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability. Below are two plausible and robust synthetic strategies.

Synthesis Workflow Overview

Sources

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the crystallographic analysis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. While a specific deposited crystal structure for this exact molecule is not publicly available as of the time of this writing, this document will leverage established principles and data from closely related benzoxazole derivatives to offer a robust framework for its structural analysis. The benzoxazole scaffold is a privileged motif in medicinal chemistry, recognized for its planar, aromatic heterocyclic structure that facilitates crucial interactions with biological targets through mechanisms like hydrogen bonding and π-stacking.[1] This makes its derivatives, including the title compound, significant subjects of study for the development of novel therapeutic agents.[1]

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in pharmaceutical chemistry, serving as foundational structures for a wide array of bioactive compounds.[2] Their structural similarity to natural nucleotides allows for facile interaction with biological macromolecules.[2] This has led to the development of benzoxazole-containing compounds with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor activities.[2] Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, in particular, has shown promise as an antimicrobial and anticancer agent, underscoring the importance of a detailed understanding of its three-dimensional structure for mechanism-of-action studies and future drug design.[1]

Synthesis and Crystallization: The Gateway to Structural Analysis

The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a critical first step. A common synthetic route involves the cyclization of a 2-aminophenol precursor with a suitable reagent under controlled conditions.[1]

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: A mixture of the appropriate 2-aminophenol and methyl 2-bromo-3-methoxypropanoate is dissolved in an organic solvent such as dimethylformamide (DMF).

-

Base Addition: A base, typically potassium carbonate, is added to the mixture to facilitate the cyclization reaction.

-

Heating: The reaction mixture is heated to an elevated temperature to promote the formation of the benzoxazole ring.

-

Workup and Purification: Following the completion of the reaction, the product is isolated through standard workup procedures, which may include extraction and washing. Purification is typically achieved through column chromatography.

-

Crystallization: High-purity single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).[3][4]

Caption: A generalized workflow for the synthesis and crystallization of benzoxazole derivatives.

X-ray Diffraction Analysis: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is collected on an area detector as the crystal is rotated.[5]

-

Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.

-

Structure Solution: The initial crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.[5]

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares techniques to improve the agreement between the calculated and observed diffraction patterns.[5]

The Crystal Structure of Benzoxazole Derivatives: A Predictive Analysis

Based on the analysis of numerous benzoxazole derivatives, several key structural features can be anticipated for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.

Molecular Geometry

The benzoxazole ring system is expected to be nearly planar.[2][6][7] The bond lengths within the oxazole ring will likely reflect its aromatic character, with the N1—C1 bond exhibiting significant double bond character and being shorter than the other bonds in the ring.[7] The substituents at positions 2, 5, and 7 will be attached to the core ring system.

Caption: A 2D representation of the expected molecular structure of the title compound.

Supramolecular Features and Crystal Packing

The crystal packing is anticipated to be stabilized by a combination of intermolecular interactions. Weak intermolecular forces such as C—H···N and C—H···O hydrogen bonds are commonly observed in the crystal structures of benzoxazole derivatives.[6][7] Additionally, π–π stacking interactions between the planar benzoxazole ring systems of adjacent molecules are expected to play a significant role in the overall crystal packing.[3][6][7] These interactions often lead to the formation of layered or herringbone arrangements in the crystal lattice.[5][7]

| Crystallographic Parameter | Typical Values for Benzoxazole Derivatives | Reference |

| Crystal System | Monoclinic, Triclinic | [5],[2] |

| Space Group | P21/c, P-1 | [5],[2] |

| Z (Molecules per unit cell) | 2, 4 | [5] |

| Intermolecular Interactions | C—H···N, C—H···O, π–π stacking | [3],[6],[7] |

Implications for Drug Development

A detailed understanding of the three-dimensional structure of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is paramount for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecular geometry and conformation allows for the rational design of more potent and selective analogs.

-

Target Binding: The crystal structure provides insights into how the molecule might interact with its biological target, guiding the design of compounds with improved binding affinity.

-

Physicochemical Properties: Crystal packing and intermolecular interactions influence key physicochemical properties such as solubility and melting point, which are critical for drug formulation and bioavailability.

Conclusion

While the specific crystal structure of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate remains to be experimentally determined and deposited in public databases, a comprehensive understanding of its likely structural features can be inferred from the extensive body of research on related benzoxazole derivatives. The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined in this guide provide a clear pathway for obtaining this crucial data. Such structural information is indispensable for advancing our understanding of its biological activity and for the rational design of new and improved therapeutic agents based on the privileged benzoxazole scaffold.

References

-

Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. International Journal of Crystallography, 2014, 1-7. [Link]

-

Ben Fathia, M., et al. (2013). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 29, 35-36. [Link]

-

Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]

-

Fleck, M., & Blanco, E. H. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8438. [Link]

-

Tzani, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. ChemistryOpen, 12(1), e202200171. [Link]

-

Poirot, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]

-

Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(1), 27-34. [Link]

-

Poirot, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

Singh, P., & Kaur, M. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

-

Richter, S. N., et al. (2023). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 25-29. [Link]

-

Poirot, E., et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]

-

Nikolova, S., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2008. [Link]

-

NextSDS. METHYL 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE — Chemical Substance Information. [Link]

Sources

- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 2. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological and Safety Evaluation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. While specific toxicological data for this compound is not extensively available in public literature, this document outlines the requisite experimental methodologies and strategic considerations for its thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We will delve into the foundational principles of toxicity testing, from initial in vitro screening to definitive in vivo studies, contextualized for a compound featuring the privileged benzoxazole scaffold.

Introduction: The Benzoxazole Core and Its Significance

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS No. 1221792-76-2) is a heterocyclic compound built upon the benzoxazole scaffold.[1] The benzoxazole ring system is considered a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules.[1][2][3][4] These derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][4][5][6][7] Generally, benzoxazoles are noted for their low toxicity in animals, making them attractive candidates for drug development.[2]

The subject of this guide, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, has been identified as a key intermediate in the synthesis of more complex molecules and has shown potential antimicrobial and anticancer activities.[1] A thorough understanding of its safety profile is paramount before its advancement in any therapeutic development pipeline.

Strategic Approach to Toxicity Assessment

The toxicological evaluation of a novel compound is a structured, multi-stage process designed to identify potential hazards and characterize risks.[8] This process moves from high-throughput in vitro assays to more complex in vivo studies in animal models.[9][10][11]

Caption: A generalized workflow for the toxicological assessment of a new chemical entity.

In Vitro Toxicity Screening: The First Line of Defense

In vitro toxicity screening offers a rapid, cost-effective, and ethical approach to identifying potentially toxic compounds early in the drug development process.[12][13] These assays utilize cultured cells to assess the impact of a substance on cellular viability and function.[12]

Cytotoxicity Assays

The initial step involves determining the concentration at which the compound induces cell death. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in culture medium. Treat the cells with these concentrations and incubate for 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting cell viability against compound concentration.[14]

| Cell Line | Tissue of Origin | Purpose | Hypothetical IC50 (µM) |

| HepG2 | Human Liver Carcinoma | Assess hepatotoxicity | 75.2 |

| HEK293 | Human Embryonic Kidney | Assess nephrotoxicity | 112.8 |

| MCF-7 | Human Breast Cancer | Assess cytotoxicity (cancer line) | 45.6 |

| HUVEC | Human Umbilical Vein | Assess endothelial toxicity | 98.1 |

Caption: Hypothetical cytotoxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.

Genotoxicity Assays

These assays are crucial for determining if a compound can damage genetic material, which could lead to carcinogenesis or heritable genetic defects.[11][12]

Experimental Protocol: Ames Test for Mutagenicity

-

Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

-

Compound Exposure: Expose the bacterial strains to different concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: Plate the treated bacteria on a histidine-deficient medium.

-

Incubation & Analysis: Incubate the plates and count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[11]

In Vivo Toxicology Studies: A Whole-Organism Perspective

In vivo studies are essential for understanding the complex interactions of a compound within a living organism, providing data on its effects on various organ systems.[9][10][15]

Acute Toxicity Studies

These studies involve the administration of a single dose of the compound to determine its immediate toxic effects and to establish the median lethal dose (LD50) and the maximum tolerated dose (MTD).[11][16]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Use a small number of rodents (e.g., Sprague-Dawley rats), typically females.

-

Dosing: Administer a single oral dose of the compound to one animal.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it does not, the next receives a lower dose.

-

Data Analysis: Continue this process until the MTD and LD50 can be estimated. This method minimizes the number of animals required.

| Parameter | Definition | Hypothetical Value |

| LD50 | The dose at which 50% of the test population is expected to die. | > 2000 mg/kg (oral, rat) |

| MTD | The highest dose that does not cause unacceptable toxicity. | 1000 mg/kg (oral, rat) |

Caption: Hypothetical acute toxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.

Repeated Dose Toxicity Studies

These studies assess the effects of repeated exposure to the compound over a longer period, typically 28 or 90 days.[8] They provide crucial information on target organ toxicity and the potential for cumulative effects.

Caption: Key components of a 28-day repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[16]

Conclusion

While Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate belongs to a class of compounds with a generally favorable safety profile, a comprehensive toxicological evaluation is indispensable. The methodologies outlined in this guide provide a robust framework for establishing its safety and for making informed decisions regarding its potential for further development. A systematic approach, from in vitro screening to in vivo studies, will ensure a thorough understanding of its potential risks and contribute to the overall success of any drug development program.

References

- Vertex AI Search. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.

- Benchchem.

- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.

- InterBioTox. In vivo Toxicology.

- Cre

- Vertex AI Search. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.

- WuXi AppTec. (2024, June 20). The Vital Role of Toxicity Studies in New Drug Development.

- Benchchem. Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.

- ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Taylor & Francis. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.

- Oxford Academic. 1.3 In vitro and in vivo testing of new compounds.

- PubMed. (2022, October 15).

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).

- PMC.

- ResearchGate. (2020, August).

- Fisher Scientific. (2021, December 25).

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).

- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.

- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv

- CAS 1197944-26-5 (Methyl 7-Methoxy-2-methylbenzoxazole-5-carboxyl

- Taylor & Francis. (2022, July 25).

- PMC.

- Sigma-Aldrich.

- International Journal of Research and Review. (2022, December 15).

- PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4 | CID 53408299.

-

ResearchGate. Synthesis of methyl 4-methoxy-2-methyl-2H-benzo[e][1][15]thiazine-3-carboxylate-1,1-dioxide.

- EPA. (2025, October 15).

- 7-(Methoxycarbonyl)

- chemBlink. CAS # 90322-32-0, 2-Methyl-1,3-benzoxazole-5-carboxylic acid.

Sources

- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. jocpr.com [jocpr.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 10. In vivo Toxicology | InterBioTox [interbiotox.com]

- 11. academic.oup.com [academic.oup.com]

- 12. infinixbio.com [infinixbio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. infinixbio.com [infinixbio.com]

- 16. creative-bioarray.com [creative-bioarray.com]

Synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: An Application and Protocol Guide

This guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure known for its diverse biological activities, and this particular derivative serves as a valuable building block for novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.

Introduction and Synthetic Strategy

The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The overall synthetic strategy is based on the construction of the benzoxazole ring from a substituted 2-aminophenol precursor. The chosen pathway involves three main stages:

-

Nitration: Introduction of a nitro group onto the aromatic ring of a commercially available starting material.

-

Reduction: Selective reduction of the nitro group to an amine to generate the key 2-aminophenol intermediate.

-

Cyclization: Ring closure of the 2-aminophenol with an appropriate acetylating agent to form the final 2-methylbenzoxazole product.

This approach is logical and relies on well-established and robust chemical transformations, ensuring its reproducibility in a laboratory setting.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |

| Methyl 3-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | 182.17 | e.g., Sigma-Aldrich | Starting Material |

| Nitric Acid (70%) | HNO₃ | 63.01 | e.g., Fisher Scientific | Corrosive, Oxidizer |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | e.g., VWR | Corrosive, Dehydrating Agent |

| Palladium on Carbon (10%) | Pd/C | - | e.g., Acros Organics | Flammable Solid |

| Hydrogen Gas | H₂ | 2.02 | Gas Cylinder | Flammable Gas |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | e.g., Sigma-Aldrich | Flammable Liquid |

| Methanol | CH₄O | 32.04 | e.g., Fisher Scientific | Flammable, Toxic |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | e.g., Sigma-Aldrich | Corrosive, Flammable |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | e.g., Alfa Aesar | Corrosive, Hygroscopic |

Equipment

-

Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, etc.)

-

Magnetic stirrer with heating plate

-

Ice bath

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate

This step involves the electrophilic aromatic substitution of methyl 3-hydroxy-5-methoxybenzoate. The directing effects of the hydroxyl and methoxy groups (ortho, para-directing) and the methyl carboxylate group (meta-directing) will favor the introduction of the nitro group at the C2 or C6 position. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.[2][3][4][5][6]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath. Stir until a homogeneous solution is obtained.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 65.9 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum to obtain methyl 3-hydroxy-5-methoxy-2-nitrobenzoate. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of Methyl 2-amino-3-hydroxy-5-methoxybenzoate

The nitro group of the intermediate is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, and the ester group is typically stable under these conditions.[7][8][9][10][11]

Procedure:

-

To a solution of methyl 3-hydroxy-5-methoxy-2-nitrobenzoate (10.0 g, 43.6 mmol) in ethyl acetate (200 mL) in a hydrogenation flask, add 10% palladium on carbon (1.0 g, 10 wt%).

-

Seal the flask and purge with hydrogen gas.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., balloon pressure or 50 psi in a Parr apparatus) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl 2-amino-3-hydroxy-5-methoxybenzoate as a solid. This product is often pure enough for the next step, but can be purified by column chromatography if needed.

Step 3: Synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

This is the final cyclization step to form the benzoxazole ring. The reaction of the 2-aminophenol intermediate with acetic anhydride in the presence of polyphosphoric acid (PPA) as a catalyst and dehydrating agent provides the desired product.[12][13][14]

Procedure:

-

In a round-bottom flask, add methyl 2-amino-3-hydroxy-5-methoxybenzoate (5.0 g, 25.3 mmol) and polyphosphoric acid (50 g).

-

Heat the mixture to 80-90 °C with stirring to obtain a homogeneous solution.

-

Slowly add acetic anhydride (3.1 mL, 32.9 mmol) to the reaction mixture.

-

Increase the temperature to 120-130 °C and stir for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate as a solid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR (400 MHz, CDCl₃): Expected signals around δ 7.5-7.0 (2H, Ar-H), 4.0 (3H, s, -COOCH₃), 3.9 (3H, s, -OCH₃), 2.6 (3H, s, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 165 (C=O), 160-140 (Ar-C), 115-100 (Ar-C), 52 (-COOCH₃), 56 (-OCH₃), 14 (-CH₃).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₁NO₄ [M+H]⁺, found to be consistent with the calculated value.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The mixing of these acids is highly exothermic.[2][3][6]

-

Acetic Anhydride: Corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Polyphosphoric Acid: Corrosive and will cause severe burns upon contact. It reacts exothermically with water.[8][9][10]

-

Palladium on Carbon: Flammable solid, especially when dry. Handle with care and avoid ignition sources.

-

Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

Workflow and Mechanistic Overview

The synthesis follows a logical progression from a simple aromatic precursor to the final heterocyclic product.

Caption: Overall synthetic workflow for the target molecule.

The mechanism of the final cyclization step involves the initial acylation of the amino group of the 2-aminophenol by acetic anhydride, followed by an intramolecular nucleophilic attack of the hydroxyl group on the newly formed amide carbonyl, and subsequent dehydration to form the stable benzoxazole ring. PPA facilitates both the acylation and the dehydration steps.[12]

References

- Zhou, Z.-H., Xu, Y.-B., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.

- Thermo Fisher Scientific. (2022).

- Tokyo Chemical Industry. (2021).

- Innophos. (n.d.). SAFETY DATA SHEET: POLYPHOSPHORIC ACID 105%-108%.

- University of California, Irvine. (n.d.).

- University of Colorado Boulder. (n.d.).

- Liu, Z., et al. (2015).

- Echemi. (2022).

- Prajapati, D., & Sandhu, J. S. (1991). A new synthesis of benzoxazoles using polyphosphoric acid. Journal of Heterocyclic Chemistry, 28(4), 1043-1044.

- University of Toronto. (n.d.).

- Mount Holyoke College. (n.d.).

-

PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Retrieved from [Link]

- Virtual Lab. (n.d.).

- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.

- ResearchGate. (2023).

Sources

- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. praxilabs.com [praxilabs.com]

- 5. aiinmr.com [aiinmr.com]

- 6. amherst.edu [amherst.edu]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. d-nb.info [d-nb.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ccsenet.org [ccsenet.org]

Application Note: Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in Drug Discovery

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the benzoxazole scaffold is recognized as a highly versatile, privileged pharmacophore[1]. It frequently serves as a conformationally restricted bioisostere for N-aryl amides and indoles, offering enhanced metabolic stability and a planar aromatic system capable of engaging in critical π−π stacking and hydrogen-bonding interactions within target binding sites[2].

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-76-2) is a highly specialized building block designed for the rapid generation of bioactive libraries[2]. Its structural architecture provides three distinct vectors for functionalization and target engagement, making it highly valuable in the discovery of novel kinase inhibitors, nuclear receptor ligands, and antimicrobial agents[3].

Pharmacophore Mapping

The strategic placement of functional groups on this specific benzoxazole derivative dictates its utility in Structure-Activity Relationship (SAR) campaigns.

Table 1: Pharmacophore Mapping & Functional Utility

| Structural Feature | Chemical Role | Biological / SAR Rationale |

| Benzoxazole Core | Planar heteroaromatic scaffold | Acts as a rigid hinge-binding motif in kinases; improves membrane permeability compared to open-chain amides[2]. |

| C7-Methyl Ester | Synthetic handle (electrophile) | Enables late-stage saponification and amide coupling to project substituents into solvent-exposed or hydrophobic pockets[4]. |

| C5-Methoxy Group | Electron-donating group (EDG) | Tunes the pKa of the benzoxazole nitrogen; acts as a crucial hydrogen-bond acceptor for target proteins[5]. |

| C2-Methyl Group | Weakly acidic site / Steric shield | Prevents nucleophilic attack at the C2 position; can be selectively brominated for subsequent SN2 functionalization[1]. |

Synthetic Workflows & Protocols

To utilize this building block effectively, researchers typically derivatize the C7-ester to form diverse amide libraries. The proximity of the C7 position to the benzoxazole oxygen induces mild steric hindrance, necessitating optimized, self-validating protocols for saponification and subsequent coupling.

Fig 1. Synthetic workflow for generating C7-carboxamide libraries from the benzoxazole ester.

Protocol A: Saponification of the C7-Methyl Ester

Causality & Rationale: Standard aqueous hydrolysis is inefficient due to the lipophilicity of the benzoxazole core. A ternary solvent system (THF/MeOH/H₂O) is employed to ensure complete solvation of the starting material while providing the necessary aqueous environment for Lithium Hydroxide (LiOH).

Step-by-Step Methodology:

-

Solvation: Dissolve Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (1.0 eq, 500 mg) in a 3:1:1 mixture of THF/MeOH/H₂O (15 mL) in a round-bottom flask.

-

Reagent Addition: Add LiOH·H₂O (3.0 eq, 285 mg) in a single portion. The excess base drives the equilibrium forward and compensates for any atmospheric CO₂ absorption.

-

Reaction Monitoring: Stir the mixture at 40 °C. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf≈0.6 ) should be fully consumed within 2–4 hours, yielding a baseline spot corresponding to the lithium salt.

-

Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 10 mL of distilled H₂O and cool to 0 °C.

-

Precipitation: Dropwise, add 1M HCl until the pH reaches 3.0–4.0. The 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylic acid will precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 5 mL), and dry in vacuo over P₂O₅ for 12 hours. (Expected yield: 85-92%).

Protocol B: High-Efficiency Amide Coupling

Causality & Rationale: The resulting C7-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the adjacent benzoxazole ring. To prevent low yields and suppress side reactions, HATU is selected over EDC/HOBt due to its superior ability to activate hindered and electronically poor carboxylic acids via the formation of a highly reactive 7-aza-OBt ester intermediate.

Step-by-Step Methodology:

-

Activation: In an oven-dried vial under N₂, dissolve the C7-carboxylic acid (1.0 eq, 100 mg) and HATU (1.2 eq, 220 mg) in anhydrous DMF (3 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 250 µL). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.

-

Amine Introduction: Add the desired primary or secondary amine (1.1 eq).

-

Coupling: Stir at room temperature for 4–6 hours. Validate completion via LC-MS (monitoring for the disappearance of the activated ester mass).

-

Purification: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Table 2: Representative Reaction Optimization Data for C7-Amide Formation

| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Purity (LC-MS) |

| EDC/HOBt | TEA | DCM | 12 | 45% | 88% |

| T3P (50% in EtOAc) | DIPEA | EtOAc | 8 | 72% | 92% |

| HATU | DIPEA | DMF | 4 | >95% | >98% |

Applications in Targeted Drug Discovery

Benzoxazole derivatives synthesized from this building block have shown profound efficacy across multiple therapeutic areas, particularly in oncology and immunology[3][6].

A. Dual VEGFR-2 and c-Met Kinase Inhibitors

Tumor angiogenesis and metastasis are heavily reliant on the receptor tyrosine kinases VEGFR-2 and c-Met. Benzoxazole derivatives have been successfully developed as potent inhibitors of these pathways[5]. The C5-methoxy group of our title compound acts as a critical hydrogen bond acceptor within the ATP-binding pocket of VEGFR-2, while amides derived from the C7-carboxylate project into the solvent-accessible region, enhancing both potency and pharmacokinetic stability.

Fig 2. Pharmacological pathway of benzoxazole-derived dual VEGFR-2/c-Met kinase inhibitors.

B. MerTK Inhibition for Immuno-Oncology

The receptor tyrosine kinase MerTK is a novel target for augmenting the immune response against tumors. Recent drug discovery campaigns have utilized azetidine-benzoxazole substituents to achieve high in vivo target engagement[7]. The C7-position of the benzoxazole core allows for the precise geometric alignment of the azetidine moiety, leading to single-agent activity in murine syngeneic tumor models[7].

C. Selective Estrogen Receptor- β (ER β ) Ligands

Beyond kinases, 7-position-substituted benzoxazoles have been identified as highly selective ligands for Estrogen Receptor- β (ER β )[4]. By leveraging the C7-carboxylate to introduce specific aryl or alkyl groups, researchers can exploit a single conservative residue substitution in the ligand-binding pocket (ER α Met421 → ER β Ile373) to achieve >200-fold selectivity for ER β over ER α [4].

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Evaluation Protocols for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: Pharmacokinetics and Xenograft Efficacy

Introduction and Mechanistic Rationale

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) is a high-purity, synthetically privileged benzoxazole derivative. In medicinal chemistry, the benzoxazole scaffold is highly valued for its planar, aromatic heterocycle, which facilitates critical biological interactions such as hydrogen bonding and π -stacking within target protein pockets[1].

While originally utilized as a conformationally restricted bioisostere and synthesis intermediate, recent structure-activity relationship (SAR) studies highlight the potent biological activity of benzoxazole derivatives, particularly in oncology. These compounds have demonstrated significant anticancer efficacy, notably against colorectal carcinoma and breast cancer cell lines, by acting as tyrosine kinase inhibitors and inducing mitochondrial-mediated apoptosis[1][2][3].

To translate these in vitro findings into preclinical development, a robust in vivo testing framework is required. This application note outlines a self-validating, two-phase in vivo protocol:

-

Pharmacokinetic (PK) & Tolerability Profiling: To establish the Maximum Tolerated Dose (MTD) and systemic exposure.

-

Murine Xenograft Efficacy: To evaluate tumor growth inhibition (TGI) in a colorectal carcinoma (HCT-116) model, grounded in the compound's established apoptotic mechanisms[2].

Mechanistic Pathway: Benzoxazole-Induced Apoptosis

Benzoxazole derivatives primarily exert their anticancer effects by downregulating pro-survival proteins (e.g., Bcl-2, p-p70S6K) and triggering the intrinsic apoptotic cascade via mitochondrial membrane depolarization and subsequent Caspase-9/3 activation[2]. Furthermore, specific derivatives have shown potent anti-angiogenic effects via VEGFR-2 inhibition, heavily restricting tumor blood supply in vivo[4].

Figure 1: Proposed apoptotic and kinase-inhibitory signaling pathway induced by benzoxazole derivatives.

Phase I: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Before initiating efficacy studies, the bioavailability and toxicity profile of the compound must be established. Because planar aromatic heterocycles like benzoxazoles often exhibit high lipophilicity (high LogP)[3], selecting the correct formulation vehicle is critical to prevent precipitation in the bloodstream and ensure accurate dosing.

Formulation Strategy

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Rationale: DMSO acts as the primary solvent for the hydrophobic benzoxazole core. PEG300 and Tween-80 act as co-solvents and surfactants to prevent precipitation upon introduction to the aqueous saline phase, ensuring a clear, administrable solution or fine suspension.

MTD Protocol

-

Subjects: Healthy female BALB/c mice (6-8 weeks old, n=3 per dose group).

-

Dosing: Administer the formulated compound via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg.

-

Observation: Monitor continuously for the first 4 hours post-dose, then daily for 7 days. Record body weight daily.

-

Endpoint: The MTD is defined as the highest dose resulting in no mortality, no severe clinical signs (e.g., lethargy, hunched posture), and <10% body weight loss.

PK Profiling Protocol

-

Administration: Administer the compound at a single sub-MTD dose (e.g., 10 mg/kg IV and 30 mg/kg PO) to two separate cohorts (n=3 per time point).

-

Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Analysis: Extract plasma via centrifugation (4°C, 3000g, 10 min). Quantify compound concentration using LC-MS/MS to calculate Cmax , Tmax , AUC0−t , and oral bioavailability (%F).

Phase II: HCT-116 Colorectal Carcinoma Xenograft Efficacy Study

Based on the compound's specific promise against colorectal carcinoma cells[1], the HCT-116 human colorectal carcinoma cell line is selected for the xenograft model.

Experimental Workflow

Figure 2: Step-by-step workflow for the in vivo murine xenograft efficacy study.

Step-by-Step Methodology

Step 1: Cell Preparation and Inoculation

-

Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest cells at 80% confluence during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of cold PBS and Matrigel (Corning). Rationale: Matrigel provides extracellular matrix proteins that significantly enhance tumor engraftment and vascularization rates.

-

Inject 5×106 cells (in 100 µL) subcutaneously into the right flank of female Athymic Nude mice (BALB/c nu/nu).

Step 2: Randomization and Dosing

-

Monitor tumor growth using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .

-

Once average tumor volumes reach 100±20 mm3 (typically Day 7-10), randomize mice into four groups (n=8/group):

-

Vehicle Control (PO, daily)

-

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate - Low Dose (e.g., 15 mg/kg PO, daily)

-

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate - High Dose (e.g., 45 mg/kg PO, daily)

-

Positive Control (e.g., 5-Fluorouracil, 30 mg/kg IP, twice weekly)

-

Step 3: In-Life Monitoring

-

Measure tumor volumes and body weights twice weekly.

-

Self-Validating Check: Body weight serves as a real-time proxy for systemic toxicity. A weight loss exceeding 15% mandates immediate dose reduction or drug holiday.

Step 4: Tissue Harvest and Biomarker Analysis (E-E-A-T)

-

On Day 28, euthanize the mice. Excise, weigh, and photograph the tumors.

-

Divide tumor tissues: snap-freeze one half in liquid nitrogen for Western Blot analysis (to confirm Caspase-3/9 cleavage and Bcl-2 downregulation)[2], and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

-

IHC Targets: Stain for Ki-67 (to quantify the reduction in cellular proliferation) and Cleaved Caspase-3 (to definitively prove that tumor growth inhibition is driven by apoptosis, directly validating the in vitro mechanism of action)[2][4].

Data Presentation and Expected Outcomes

To ensure clarity and facilitate rapid comparison by drug development professionals, quantitative end-of-study data should be summarized in a standardized format. Below is a representative data structure demonstrating the expected dose-dependent efficacy of the benzoxazole derivative.

Table 1: Summary of In Vivo Efficacy in HCT-116 Xenograft Model (Day 28)

| Treatment Group | Dose / Route | Final Tumor Volume (mm³) ± SD | Tumor Weight (g) ± SD | TGI (%)* | Body Weight Change (%) | Cleaved Caspase-3 (IHC Score) |

| Vehicle Control | - / PO | 1245±180 | 1.15±0.12 | - | +4.2% | + |

| Test Cmpd (Low) | 15 mg/kg / PO | 780±115 | 0.72±0.09 | 37.3% | +2.1% | ++ |

| Test Cmpd (High) | 45 mg/kg / PO | 410±85 | 0.38±0.06 | 67.0% | −1.5% | ++++ |

| 5-Fluorouracil | 30 mg/kg / IP | 350±60 | 0.32±0.05 | 71.8% | −8.4% | +++ |

*TGI (Tumor Growth Inhibition) =[1 - (Mean Volume of Treated / Mean Volume of Control)] × 100. Note the favorable toxicity profile (minimal body weight change) of the test compound compared to the standard chemotherapeutic agent.

References

-

MDPI (Molecules). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from:[Link]

-

NIH / PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from:[Link]

-

ACS Publications (The Journal of Organic Chemistry). Cascade Transformation of the Ansamycin Benzoquinone Core into Benzoxazole Influencing Anticancer Activity and Selectivity. Retrieved from:[Link]

Sources

Preparation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate Stock Solutions in DMSO: An Application Note and Protocol

Introduction

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative of significant interest in chemical and pharmaceutical research. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its planar, aromatic heterocyclic system that can effectively interact with biological targets through mechanisms such as hydrogen bonding and pi-stacking.[1] Consequently, derivatives of this scaffold are actively investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1][2]

For researchers in drug discovery and development, the accurate and reproducible preparation of stock solutions is a foundational step for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent due to its ability to dissolve a broad range of both polar and non-polar compounds.[3] However, the unique physicochemical properties of both the compound and the solvent necessitate a carefully designed protocol to ensure the integrity, stability, and reliable performance of the stock solution in downstream applications.

This application note provides a detailed, field-proven protocol for the preparation of stock solutions of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in DMSO. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that encompasses not only the procedural steps but also the underlying scientific principles and best practices for ensuring experimental success.

Compound Information

| Property | Value | Source |

| IUPAC Name | methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | [1] |

| CAS Number | 1221792-76-2 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][] |

| Molecular Weight | 221.21 g/mol | [1][] |

| Appearance | Solid (form may vary) | [5][6] |

I. Pre-Protocol Considerations: The Science Behind the Steps

A. Solvent Selection: Why DMSO?

DMSO is the solvent of choice for many benzoxazole derivatives due to its excellent solvating power for a wide range of organic molecules.[7][8] Its high polarity allows it to effectively break down the crystal lattice of solid compounds. However, it is crucial to use anhydrous, high-purity (≥99.9%) DMSO . DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation and inaccurate stock concentrations.

B. Concentration Calculations: Ensuring Accuracy

Precise concentration is paramount for dose-response studies. The following formula is used to determine the mass of the compound required to achieve a desired molar concentration:

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = (0.010 mol/L) x (0.001 L) x (221.21 g/mol ) x (1000 mg/g) = 2.21 mg

C. Safety Precautions: A Non-Negotiable Priority

Compound Handling: While specific toxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is not readily available, it is prudent to handle all novel chemical entities with care. Benzoxazole derivatives, as a class, can have biological activity and should be handled in a well-ventilated area, preferably a chemical fume hood.[10] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

DMSO Handling: DMSO is a combustible liquid and should be kept away from heat and open flames.[9] A key characteristic of DMSO is its ability to readily penetrate the skin and carry dissolved substances with it.[9] This property underscores the critical importance of wearing appropriate gloves (nitrile or butyl rubber) and avoiding any skin contact with the DMSO solution.

II. Experimental Protocol: From Powder to Pipette-Ready Aliquots

This protocol details the preparation of a 10 mM stock solution. The principles can be readily adapted for other concentrations.

A. Materials and Equipment

-

Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (solid form)

-

Anhydrous, ≥99.9% purity, sterile-filtered DMSO

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

-

Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Vortex mixer

-

Water bath sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

B. Step-by-Step Procedure

-

Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing the Compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully add the calculated mass of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate to the tube. For small quantities, it is often more accurate to dissolve the entire contents of the vial.[11]

-

-

Adding DMSO:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

-

Dissolution:

-

Tightly cap the tube and vortex the solution for 30-60 seconds.[3]

-

Visually inspect the solution for any undissolved particles.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3][12] Gentle warming (e.g., to 37°C) may also aid dissolution, but should be used with caution as heat can degrade some compounds.[3][12]

-

-

Sterile Filtration (Optional but Recommended for Cell-Based Assays):

-

Aliquoting and Storage:

-

Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes.

-

This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[14][15]

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[14][15] Protect from light.

-

C. Workflow Diagram

Caption: Workflow for the preparation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate stock solutions in DMSO.

III. Stability and Storage: Preserving Compound Integrity

The long-term stability of compounds in DMSO is a critical factor for the reproducibility of experimental results. While many compounds are stable for extended periods when stored correctly, degradation can occur.

| Storage Condition | Recommended Duration | Rationale |

| Room Temperature | Not Recommended | Studies have shown significant degradation of compounds in DMSO at ambient temperatures over time.[16] |

| -20°C | Up to 1 month | Suitable for short-term storage.[14] |

| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation.[14][15] |

Key Stability Considerations:

-

Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and promote compound degradation. Aliquoting is the most effective way to mitigate this.[14][15]

-

Light Exposure: Protect stock solutions from light, as some compounds are light-sensitive. Amber or foil-wrapped tubes are recommended.

-

Moisture: Always use anhydrous DMSO and keep containers tightly sealed to prevent moisture absorption.[9]

IV. Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound does not fully dissolve | - Insufficient mixing/sonication- DMSO has absorbed moisture- Concentration is too high | - Continue vortexing/sonicating- Use fresh, anhydrous DMSO- Prepare a more dilute stock solution |

| Precipitation observed after storage | - Freeze-thaw cycles- Moisture absorption- Supersaturated solution | - Ensure aliquots are single-use- Use fresh, anhydrous DMSO and seal tubes tightly- Gently warm and vortex to attempt redissolution; consider preparing a lower concentration stock |

| Inconsistent results in downstream assays | - Inaccurate initial weighing- Incomplete dissolution- Compound degradation | - Ensure balance is calibrated- Visually confirm complete dissolution before aliquoting- Prepare fresh stock solutions and adhere to proper storage conditions |

Conclusion

The preparation of high-quality stock solutions is a critical, yet often overlooked, aspect of successful research. By following this detailed protocol and understanding the scientific principles behind each step, researchers can ensure the integrity and reliability of their Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate stock solutions. Adherence to best practices in handling, storage, and safety will contribute to the generation of accurate and reproducible data in the exploration of this promising class of compounds.

References

-

Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

-

Rashwan, A. A., et al. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. ResearchGate. Retrieved from [Link]

-

Various Authors. (2022, December 19). Sterile filter before drug exposure to cell culture?. ResearchGate. Retrieved from [Link]

-

Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Quora. Retrieved from [Link]

-

Journal of Functional Materials. (2022). Solubility of benzoxazole resins. Retrieved from [Link]

- Kalgutkar, A. S., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.

- Wang, Y., et al. (2020).

-

Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

-

HD-Chemicals. (n.d.). 5-Methoxy-benzooxazole-2-carboxylic acid methyl ester, 1 gram. Retrieved from [Link]

- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-5.

-

Various Authors. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. Retrieved from [Link]

-

Various Authors. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. Retrieved from [Link]

-

Axiva. (n.d.). DMSO-Compatible Syringe Filters Guide. Retrieved from [Link]

-

Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

- Patel, K., et al. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.

-

U.S. Environmental Protection Agency. (n.d.). Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]

- Singh, S., et al. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10.

-

Journal of Emerging Technologies and Innovative Research. (2019, May). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]

Sources

- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | 1221792-62-6 [sigmaaldrich.com]

- 6. methyl 5-methyl-1,3-benzoxazole-7-carboxylate | 1221792-23-9 [sigmaaldrich.com]

- 7. Solubility of benzoxazole resins [journal.ecust.edu.cn]

- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. captivatebio.com [captivatebio.com]

- 15. researchgate.net [researchgate.net]

- 16. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Live-Cell Imaging and Microenvironment Mapping Using Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2)

Executive Summary & Mechanistic Rationale

Benzoxazole derivatives are privileged scaffolds in chemical biology, frequently utilized for their robust photophysical properties, including large Stokes shifts, high photostability, and environmental sensitivity[1]. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a highly pure synthetic intermediate that possesses intrinsic fluorescent properties suitable for advanced live-cell imaging applications[2].

The Causality of the Probe's Design

The photophysical utility of this specific molecule stems from its classic "push-pull" electronic architecture. The 5-methoxy group functions as an electron-donating group (EDG), while the 7-carboxylate (methyl ester) acts as an electron-withdrawing group (EWG) across the conjugated planar benzoxazole core[2]. Upon photon absorption, this architecture facilitates the formation of an Intramolecular Charge Transfer (ICT) excited state.

Because ICT states possess a larger dipole moment than the ground state, the probe's emission is highly dependent on the polarity of its microenvironment—a phenomenon known as solvatochromism. In polar aqueous environments (e.g., the cytosol), the fluorescence is often quenched or significantly red-shifted due to hydrogen bonding and non-radiative decay pathways[3]. Conversely, in hydrophobic environments (e.g., lipid droplets, endoplasmic reticulum, or cellular membranes), the probe exhibits a strong, blue-shifted fluorescence emission. This makes it an excellent candidate for mapping hydrophobic compartments in living cells. Furthermore, the benzoxazole core is highly amenable to two-photon excitation microscopy, allowing for deep-tissue imaging with minimal phototoxicity[4].

Caption: Photophysical mechanism of the benzoxazole probe via Intramolecular Charge Transfer.

Quantitative Photophysical Profile

To ensure rigorous experimental design, the baseline photophysical and physicochemical properties of the probe must be accounted for. The table below summarizes the critical parameters required for configuring microscopy hardware.

| Property | Value | Experimental Context / Causality |

| Excitation Max (λex) | ~350 - 380 nm | Excitable via UV lasers (355/375 nm) or two-photon excitation (~720 nm)[1][4]. |

| Emission Max (λem) | ~450 - 520 nm | Highly solvent-dependent; blue-shifted in hydrophobic environments[1]. |

| Stokes Shift | > 100 nm | Minimizes self-quenching and background autofluorescence interference[1][3]. |

| Quantum Yield (Φf) | 0.1 - 0.7 | Increases significantly in restricted/hydrophobic microenvironments[1][3]. |

| Molecular Weight | 221.21 g/mol | Low molecular weight ensures rapid cell permeability[2][5]. |

Self-Validating Experimental Protocols